6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropyl and phenyl groups, which are introduced through various chemical reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
6-Cyclopropyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but with a propyl group instead of a phenyl group.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Properties
IUPAC Name |
6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)11-8-12(9-6-7-9)17-15-13(11)14(18-21-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIVNTXLOCTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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